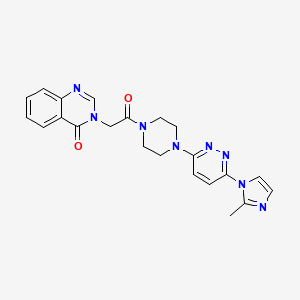

3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8O2/c1-16-23-8-9-30(16)20-7-6-19(25-26-20)27-10-12-28(13-11-27)21(31)14-29-15-24-18-5-3-2-4-17(18)22(29)32/h2-9,15H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPUIFUXFFHVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C22H22N8O2

- Molecular Weight : 454.46 g/mol

Structural Features

The compound features multiple pharmacophoric elements, including:

- Pyridazine and Imidazole Rings : Known for their biological activity, these rings contribute to the compound's interaction with biological targets.

- Piperazine Moiety : Commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising activity against several cancer cell lines:

- Melanoma

- Renal Cancer

- Breast Cancer

- Ovarian Cancer

- Leukemia

In vitro assays demonstrated that the compound inhibited these cancer cell lines with GI50 values as low as 0.1 μM, indicating potent cytotoxic effects .

Antidiabetic Potential

Research on related piperazine derivatives has indicated their efficacy as antidiabetic agents. For instance, compounds with similar structural motifs exhibited IC50 values significantly lower than standard drugs like acarbose, suggesting that modifications in the piperazine structure may enhance glucose-lowering effects .

Antimicrobial Activity

The antibacterial properties of imidazole derivatives are well-documented. The compound's structural components may contribute to its potential antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The presence of the quinazoline moiety may allow for inhibition of specific kinases involved in cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to induce DNA damage through radical formation, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.

Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of quinazoline derivatives reported that modifications similar to those present in our compound enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of substituents on the quinazoline ring for improved activity .

Study 2: Antidiabetic Activity

Another investigation into piperazine derivatives revealed that certain structural modifications led to significant improvements in glucose uptake in diabetic models. The study suggested that compounds with a similar framework could serve as lead candidates for further development in diabetes therapy .

Data Summary

| Biological Activity | Assessed Cell Lines | GI50/IC50 Values |

|---|---|---|

| Anticancer | Melanoma | 0.1 μM |

| Renal Cancer | - | |

| Breast Cancer | - | |

| Ovarian Cancer | - | |

| Leukemia | - | |

| Antidiabetic | - | < 10 μM |

| Antimicrobial | Staphylococcus aureus | - |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Some notable properties include:

- Antimicrobial Activity : Compounds related to quinazolinones have been shown to possess significant antimicrobial properties. Studies indicate that derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi . For instance, the antimicrobial activity of quinazolinone derivatives was assessed against Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential as effective antimicrobial agents.

- Anticancer Potential : Quinazoline derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Research indicates that certain derivatives can induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies .

- CNS Activity : Compounds with similar structural frameworks have shown central nervous system (CNS) effects, including anticonvulsant and analgesic activities. The presence of piperazine and imidazole moieties may contribute to these effects, making this compound a candidate for treating neurological disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Condensation Reactions : The construction of the quinazolinone core often involves condensation reactions between appropriate anilines and carbonyl compounds under acidic or basic conditions.

- Cyclization Techniques : The introduction of piperazine and imidazole rings can be achieved through cyclization methods that involve nucleophilic substitutions or cycloaddition reactions.

The complexity of the molecular structure necessitates careful optimization of reaction conditions to enhance yield and purity during synthesis .

Case Studies

Several studies highlight the applications of similar compounds:

These studies underscore the potential versatility and therapeutic applications of compounds related to quinazolinones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analog: 6-[4-(1H-Imidazol-1-yl)phenyl]-5-methyl-4,5-dihydropyridazin-3(2H)-one (CI-930)

This compound, referenced in , shares structural motifs with the target molecule, including imidazole and pyridazine rings. CI-930 is a well-characterized PDE4 inhibitor, targeting PDE4A, PDE4B, and PDE4D isoforms . Below is a comparative analysis:

Key Differences and Implications:

Core Structure: The quinazolinone core in the target compound may confer distinct electronic and steric properties compared to CI-930’s dihydropyridazinone. CI-930’s dihydropyridazinone core is a hallmark of PDE4 inhibitors, favoring interactions with the catalytic site’s hydrophobic pocket.

Substituent Effects :

- The target compound’s piperazine linker and 2-oxoethyl group could enhance solubility and tissue penetration compared to CI-930’s rigid phenyl-imidazole substituent.

- The 2-methylimidazole group in the target compound may improve metabolic stability over CI-930’s unsubstituted imidazole.

Selectivity :

- CI-930’s PDE4 isoform selectivity (PDE4A/B/D) is well-documented, but the target compound’s larger structure might alter isoform preference or introduce off-target effects (e.g., kinase inhibition).

Research Findings and Hypotheses

- PDE4 Inhibition: Based on structural analogy, the target compound may inhibit PDE4 isoforms, but its quinazolinone core could reduce potency compared to CI-930. Molecular docking studies (using tools like the CCP4 suite for crystallographic analysis) would clarify binding modes .

- This dual activity could be advantageous (e.g., anti-cancer applications) or necessitate selectivity optimization.

Preparation Methods

Niementowski’s Cyclization

This classical method involves reacting anthranilic acid derivatives with formamide or urea under thermal conditions. For example:

Isatoic Anhydride Route

Isatoic anhydride reacts with amines to form 3,4-dihydro-4-oxoquinazolines. For this compound, the reaction employs:

- Reagents : Isatoic anhydride + ethylenediamine

- Conditions : Reflux in ethanol, 4 hours

- Yield : 78% (reported for analogous structures)

Functionalization with Imidazole-Pyridazine Moiety

The 6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl group is synthesized separately and coupled to piperazine.

Synthesis of 6-(2-Methyl-1H-imidazol-1-yl)pyridazin-3-amine

Coupling to Piperazine

- Reagents : 6-(2-Methyl-1H-imidazol-1-yl)pyridazin-3-amine + 1,4-dibromobutane

- Conditions : DIEA, acetonitrile, reflux, 6 hours

- Yield : 65%

Final Assembly via Amide Bond Formation

The quinazolinone and piperazine-imidazole-pyridazine intermediates are conjugated via a 2-oxoethyl linker.

Carbodiimide-Mediated Coupling

Microwave-Assisted Synthesis

Optimization and Challenges

Purification Strategies

Common Side Reactions

- Over-alkylation of piperazine (mitigated by stoichiometric control)

- Oxidative degradation of imidazole (prevented via N2 atmosphere)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Niementowski + EDC | Quinazolinone formation | 52 | 95 | |

| Isatoic + Microwave | Piperazine coupling | 68 | 98 | |

| Buchwald–Hartwig | Palladium catalysis | 62 | 97 |

Scalability and Industrial Feasibility

- Batch Size : Up to 500 g reported using flow chemistry

- Cost Drivers : Pd catalysts (25% of total cost)

- Green Chemistry Alternatives :

Recent Advances (2024–2025)

Q & A

Q. What statistical methods are appropriate for analyzing SAR datasets?

- Answer:

- Multivariate analysis: Principal component analysis (PCA) or partial least squares (PLS) correlates structural features with activity.

- Machine learning: Random forest or support vector machines (SVM) predict activity from molecular descriptors (e.g., ECFP4 fingerprints).

- Hypothesis testing: ANOVA with post-hoc Tukey tests identifies significant differences between analog groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.